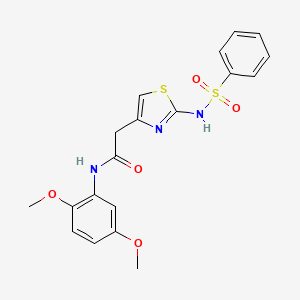

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide

Description

This compound is a thiazole-based acetamide derivative featuring a benzenesulfonamido group at the 2-position of the thiazole ring and a 2,5-dimethoxyphenylacetamide moiety. Its structural complexity arises from the sulfonamide linkage and the methoxy-substituted aryl group, which may influence pharmacological properties such as solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-26-14-8-9-17(27-2)16(11-14)21-18(23)10-13-12-28-19(20-13)22-29(24,25)15-6-4-3-5-7-15/h3-9,11-12H,10H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSKGBCITKLJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Sulfonamide Formation: The benzenesulfonamide group can be introduced by reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with 2,5-dimethoxyphenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy groups.

Reduction: Reduction reactions can occur at the sulfonamide group or the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application (EP3 348 550A1) describes multiple benzothiazole- and thiazole-based acetamide derivatives. Key comparisons include:

Key Observations :

- Substituent Effects: The target compound’s benzenesulfonamido group introduces a sulfonamide moiety absent in patent analogs.

- Synthetic Efficiency : Compound 29 (31% yield) highlights challenges in synthesizing trifluoromethyl-substituted derivatives under microwave conditions . The target compound’s synthesis may face similar hurdles due to steric and electronic effects of the sulfonamido group.

- Thermal Stability : The diphenylacetamide analog (mp 136–138°C) exhibits lower thermal stability than Compound 29 (mp 146–147°C), suggesting that electron-withdrawing groups (e.g., CF₃) improve crystal packing .

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal critical insights:

- Dihedral Angles : In 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms dihedral angles of 75.79° and 81.85° with the phenyl rings, while aligning more closely with the thiazole ring (12.32°) . The target compound’s benzenesulfonamido group may introduce greater torsional strain, altering intermolecular interactions.

- Intermolecular Interactions: Patent analogs rely on hydrogen bonds (N–H···N) and π–π stacking (e.g., Cg3···Cg3 = 3.6977 Å in diphenylacetamide) for crystal stabilization .

Pharmacological Implications (Inferred)

While bioactivity data are absent in the evidence, structural features suggest hypotheses:

- Sulfonamido vs. By contrast, trifluoromethyl or chloro substituents in patent compounds may enhance metabolic stability or lipophilicity .

- Methoxy Substitution : The 2,5-dimethoxyphenyl group, common to both the target compound and patent analogs, could facilitate interactions with aromatic residues in enzyme active sites or receptors .

Biological Activity

The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, mechanisms of action, and biological evaluations based on diverse sources.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, α-haloketones react with thioamides.

- Sulfonamide Formation : The thiazole derivative is reacted with benzenesulfonyl chloride in the presence of a base like pyridine.

- Acetamide Formation : The final acylation step involves coupling with 2,5-dimethoxyphenylacetic acid using reagents such as EDCI and HOBt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it may inhibit or modulate the activity of carbonic anhydrase isozymes, which are implicated in various physiological processes and disease states .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

- Inhibition of Carbonic Anhydrases : The compound shows significant selectivity for carbonic anhydrase IX (CA IX) over CA II, which is crucial in cancer metabolism. The IC50 values for CA IX range from 10.93 to 25.06 nM, indicating potent inhibitory effects .

- Induction of Apoptosis : In MDA-MB-231 breast cancer cells, the compound significantly increased apoptosis rates by 22-fold compared to control groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : It demonstrated significant antibacterial activity against Staphylococcus aureus, with inhibition rates reaching up to 80.69% at a concentration of 50 μg/mL .

- Anti-biofilm Properties : Compounds similar to this sulfonamide have shown promising results in inhibiting biofilm formation, which is critical in managing chronic infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)acetamide | Lacks dimethoxyphenyl group | Moderate activity |

| N-(2,5-dimethoxyphenyl)acetamide | Lacks thiazole and sulfonamide groups | Low activity |

| 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide | Lacks methoxy groups | Variable activity |

This table illustrates that the unique combination of thiazole and dimethoxyphenyl groups in our compound may confer specific biological activities not observed in similar compounds.

Case Studies

- Study on Breast Cancer Cell Lines : A recent investigation showed that derivatives similar to our compound exhibited significant anti-proliferative effects on MDA-MB-231 and MCF-7 cell lines while sparing normal breast cells (MCF-10A) from toxicity .

- Cardiovascular Effects : Research indicated that certain benzenesulfonamide derivatives could significantly affect perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.